3',5'-Diaminoacetophenone
Description
3',5'-Diaminoacetophenone, with the chemical formula C₈H₁₀N₂O, is an aromatic organic compound characterized by an acetophenone (B1666503) structure substituted with two amino groups at the 3' and 5' positions of the phenyl ring. nih.gov Its systematic IUPAC name is 1-(3,5-diaminophenyl)ethanone. nih.gov The strategic placement of its functional groups—a ketone and two primary aromatic amines—renders it a molecule of significant interest in various fields of chemical research. This unique architecture, featuring a planar structure with a single rotatable bond between the acetyl group and the benzene (B151609) ring, provides a foundation for diverse synthetic transformations. The compound is classified under the Harmonized System code 2922399090, which includes amino-aldehydes, amino-ketones, and amino-quinones, highlighting its status as a multifunctional organic molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O | PubChem |
| Molecular Weight | 150.18 g/mol | PubChem |
| IUPAC Name | 1-(3,5-diaminophenyl)ethanone | PubChem |
| CAS Number | 33786-92-4 | PubChem |
| Canonical SMILES | CC(=O)C1=CC(=CC(=C1)N)N | PubChem |
| InChIKey | FBVMBHXYXPZOFZ-UHFFFAOYSA-N | PubChem |
Properties
IUPAC Name |
1-(3,5-diaminophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVMBHXYXPZOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633916 | |
| Record name | 1-(3,5-Diaminophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33786-92-4 | |
| Record name | 1-(3,5-Diaminophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 ,5 Diaminoacetophenone
Strategies for the Construction of the 3',5'-Diaminoacetophenone Core
The construction of the this compound core is predominantly achieved through the chemical transformation of strategically substituted acetophenone (B1666503) precursors. The most direct and widely utilized strategy involves the reduction of the corresponding dinitro compound, 3,5-Dinitroacetophenone.
Reduction of Nitroacetophenone Precursors
The conversion of the two nitro groups of 3,5-Dinitroacetophenone into amino groups is the most common and straightforward method for synthesizing this compound. This transformation can be accomplished through various reductive pathways, broadly categorized into catalytic hydrogenation and chemical reduction methods. The choice of method often depends on factors such as scale, cost, functional group tolerance, and available equipment.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process involves the use of hydrogen gas in the presence of a metal catalyst. google.com Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel are frequently employed for this transformation. google.com The reaction is typically carried out in a solvent under controlled temperature and pressure. The conditions for the hydrogenation of the closely related 3,5-dinitrobenzoic acid provide a strong precedent for the effective reduction of 3,5-dinitroacetophenone, as the core dinitrophenyl moiety is the reactive site. google.com
Key parameters for this method include the choice of catalyst, solvent, hydrogen pressure, and temperature, all of which can be optimized to maximize yield and purity while minimizing reaction time. google.comresearchgate.net
Table 1: Representative Catalytic Hydrogenation Conditions for Dinitro-Aromatic Compounds This table presents typical conditions applicable to the reduction of 3,5-Dinitroacetophenone based on analogous transformations.
| Catalyst | Solvent(s) | Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Raney Nickel | Methanol or Ethanol (B145695) | 1 - 5 | 20 - 150 | >96 |
| 5% Pd/C | Methanol | 0.2 - 1.0 | 40 - 60 | High |
| Pt/C | Ethanol | 1 - 4 | 25 - 100 | High |
Chemical reduction offers an alternative to catalytic hydrogenation and avoids the need for specialized high-pressure equipment. These methods typically involve the use of metals in acidic media or other reducing agents. scispace.com
One of the most established methods is the Béchamp reduction, which uses iron powder in the presence of an acid like hydrochloric acid or acetic acid. commonorganicchemistry.comyoutube.com This method is cost-effective and robust, making it suitable for large-scale synthesis. acsgcipr.org Another common reagent is stannous chloride (tin(II) chloride), often used as its dihydrate (SnCl₂·2H₂O) in an acidic solvent such as ethanol containing concentrated HCl. semanticscholar.org This reagent is known for its mild conditions and effectiveness in reducing aromatic nitro compounds. researchgate.net Other reagents like zinc powder in the presence of ammonium (B1175870) chloride have also been applied for the reduction of related dinitroaromatics. scispace.com
Table 2: Common Chemical Reduction Methods for Nitroarenes This table outlines common chemical reduction pathways applicable to the synthesis of this compound from its dinitro precursor.
| Reducing Agent(s) | Solvent(s) | Key Conditions |
|---|---|---|
| Iron (Fe) powder, HCl | Ethanol / Water | Reflux |
| Stannous Chloride (SnCl₂·2H₂O), HCl | Ethanol | Reflux / 70 °C |
| Zinc (Zn) powder, NH₄Cl | Water / Ethanol | Room Temperature |
| Sodium Polysulfide (Na₂Sₓ) | Water | Reflux |
Functional Group Interconversions on the Acetophenone Moiety
Beyond the direct reduction of a dinitro precursor, this compound can theoretically be synthesized through functional group interconversions. These routes are less common but represent viable alternative strategies.
One such approach begins with 3,5-diaminobenzoic acid. suvchemlaboratorychemicals.comgoogle.com This starting material already possesses the required diamino-substituted aromatic core. The synthetic challenge is then to convert the carboxylic acid group into an acetyl group. Standard organic synthesis protocols can achieve this, for example, by first converting the carboxylic acid to its corresponding acid chloride, followed by reaction with an organometallic reagent such as dimethylcadmium (B1197958) or a Gilman reagent (lithium dimethylcuprate). An alternative is the conversion to a Weinreb amide, which can then be treated with methylmagnesium bromide to yield the methyl ketone without over-addition.
Another potential, though more complex, pathway is the Friedel-Crafts acylation of a 1,3-diaminobenzene derivative. nih.gov Because the strong activating nature of two amino groups can lead to undesired side reactions and poor selectivity, this approach would necessitate the use of protecting groups on the amines to moderate their reactivity before acylation. chemrxiv.org
Regioselective Synthesis Approaches
The regioselectivity in the synthesis of this compound is fundamentally controlled during the preparation of its precursor, 3,5-Dinitroacetophenone. The synthesis of this precursor starts with acetophenone. In the first step, a Friedel-Crafts acylation of benzene (B151609) with acetyl chloride or acetic anhydride (B1165640) produces acetophenone.
The subsequent nitration of acetophenone is a classic example of an electrophilic aromatic substitution reaction. The acetyl group (-COCH₃) is an electron-withdrawing group and acts as a meta-director. Therefore, the first nitration of acetophenone with a mixture of nitric acid and sulfuric acid regioselectively yields 3-nitroacetophenone. The existing nitro group and acetyl group both direct the second incoming electrophile (the nitronium ion, NO₂⁺) to the remaining meta-position, which is C-5. This strong directing effect ensures that the dinitration of acetophenone overwhelmingly produces the 3,5-dinitro isomer, thus ensuring the correct substitution pattern for the final product after reduction.
Development of Novel Synthetic Routes for this compound
Recent advancements in chemical synthesis have focused on developing safer, more efficient, and scalable processes. Flow chemistry, in particular, has emerged as a powerful technology for managing highly exothermic or hazardous reactions, such as the reduction of nitro compounds. europa.euewadirect.com
A novel approach for the synthesis of aromatic diamines involves performing the reduction of dinitro compounds in a continuous-flow reactor. beilstein-journals.org One such method utilizes supercritical isopropyl alcohol as both the solvent and a hydrogen source in the presence of a simple heterogeneous catalyst like aluminum oxide at high temperatures (180-360°C) and pressures (150-220 atm). google.com This process can be run continuously, significantly reducing reaction times to mere minutes and avoiding the use of expensive noble metal catalysts. google.com Another metal-free flow chemistry method employs trichlorosilane (B8805176) for the rapid and high-yielding reduction of aromatic nitro derivatives at room temperature. beilstein-journals.org These modern techniques offer significant advantages in terms of safety, process control, and scalability for the production of this compound.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, particularly the reduction of 3',5'-dinitroacetophenone, is an area where the principles of green chemistry can be effectively applied to enhance sustainability. jk-sci.comjocpr.com Key areas of focus include the use of safer solvents, the development of catalytic reduction systems, and the improvement of atom economy. jk-sci.com
Atom Economy: Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comwikipedia.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful. jocpr.comnih.gov In the context of reducing dinitroacetophenone, catalytic hydrogenation represents a highly atom-economical approach, as the only byproduct is water. In contrast, reductions using stoichiometric metal reagents like tin generate significant amounts of metallic waste that require disposal. wikipedia.org
Safer Solvents and Reagents: A significant focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. unisalento.it Research has explored the reduction of nitroarenes in greener media such as water, deep eutectic solvents (DESs), and glycerol. researchgate.netunisalento.itbeilstein-journals.org For example, the reduction of nitro compounds has been successfully carried out using sodium borohydride (B1222165) (NaBH₄) with a nickel boride (Ni₂B) additive in water, an easily available and ecologically safe solvent. researchgate.net Similarly, deep eutectic solvents, which are combinations of naturally occurring components, are gaining attention as green and sustainable alternatives to traditional organic solvents for reduction reactions. beilstein-journals.org
Catalysis: The use of catalysts is fundamental to green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, while reducing the need for stoichiometric reagents. jk-sci.com Iron, an earth-abundant and low-cost metal, has been investigated as a catalyst for the chemoselective reduction of nitroarenes. nih.gov One study demonstrated a highly chemoselective reduction of nitro groups using a bench-stable iron(III) catalyst with triethoxysilane (B36694) as the reducing agent. nih.govrsc.org This system effectively reduces the nitro group while leaving other sensitive functionalities, like ketones, intact. nih.gov Such catalytic systems avoid the use of more toxic or expensive heavy metals like palladium, contributing to a greener process.
Table 2: Application of Green Chemistry Principles to Nitroarene Reduction
| Green Principle | Approach | Example System | Advantages | Reference |
|---|---|---|---|---|
| Atom Economy | Use of catalytic reactions | Catalytic hydrogenation (H₂/Pd-C) | Maximizes incorporation of reactant atoms into the product, minimizes byproducts. | wikipedia.orgnih.gov |
| Safer Solvents | Replacement of volatile organic compounds (VOCs) | Reduction using NaBH₄/Ni₂B in Water | Reduces pollution and health hazards associated with traditional solvents. | researchgate.net |
| Safer Solvents | Use of biorenewable solvents | Reduction in Deep Eutectic Solvents (DESs) or Glycerol | Utilizes non-toxic, biodegradable, and renewable media. | unisalento.itbeilstein-journals.org |
| Catalysis | Use of earth-abundant metal catalysts | Iron(III) catalyst with a silane (B1218182) reductant | Avoids toxic or precious metals, cost-effective, high chemoselectivity. | nih.govrsc.org |
Advanced Spectroscopic Characterization of 3 ,5 Diaminoacetophenone and Its Derivatives
Vibrational Spectroscopic Investigations
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure of a compound by probing its vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 3',5'-diaminoacetophenone, the key vibrational modes can be assigned as follows:
Amino Group (–NH₂) Vibrations: Aromatic amines typically exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching. Additionally, the NH₂ scissoring (bending) vibration is expected to appear around 1650-1580 cm⁻¹.
Carbonyl Group (C=O) Stretching: The carbonyl group of the acetophenone (B1666503) moiety will give rise to a strong absorption band. In acetophenone itself, this band appears around 1685 cm⁻¹. The presence of two electron-donating amino groups on the aromatic ring in this compound is expected to lower the frequency of the C=O stretching vibration due to resonance effects, likely placing it in the range of 1650-1670 cm⁻¹.
Aromatic Ring Vibrations: The aromatic ring will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.
Methyl Group (–CH₃) Vibrations: The methyl group will be characterized by asymmetric and symmetric C-H stretching vibrations typically observed between 2960 and 2870 cm⁻¹. Bending vibrations for the methyl group are expected around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).
Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3450 - 3500 | Asymmetric N-H Stretching |
| ~3350 - 3400 | Symmetric N-H Stretching |
| >3000 | Aromatic C-H Stretching |
| ~2960 | Asymmetric C-H Stretching (CH₃) |
| ~2870 | Symmetric C-H Stretching (CH₃) |
| ~1650 - 1670 | C=O Stretching |
| ~1600 - 1620 | NH₂ Scissoring |
| ~1580, 1500, 1450 | Aromatic C=C Stretching |
| ~1450 | Asymmetric C-H Bending (CH₃) |
| ~1375 | Symmetric C-H Bending (CH₃) |
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. In the case of this compound, the FT-Raman spectrum would be expected to show:
Strong bands for the aromatic C=C stretching vibrations.
A prominent signal for the symmetric breathing mode of the aromatic ring.
Observable peaks for the C-N stretching vibrations.
The C=O stretching vibration, which is also Raman active.
The combination of FT-IR and FT-Raman spectra provides a more complete picture of the vibrational landscape of the molecule.
Predicted FT-Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| >3000 | Aromatic C-H Stretching |
| ~2960 | Asymmetric C-H Stretching (CH₃) |
| ~2870 | Symmetric C-H Stretching (CH₃) |
| ~1650 - 1670 | C=O Stretching |
| ~1600 | Aromatic C=C Stretching |
| ~1000 | Aromatic Ring Breathing Mode |
Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed and quantitative assignment of vibrational modes. nih.gov It calculates the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. While a specific PED analysis for this compound is not available in the searched literature, such an analysis on a theoretically optimized structure would be invaluable.
For a molecule like this compound, PED analysis would likely reveal significant coupling between different vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹). For instance, the C-C stretching modes of the aromatic ring would be coupled with C-H in-plane bending vibrations. The C-N stretching vibrations would also likely be mixed with other ring modes. This detailed assignment helps in a more profound understanding of the molecule's dynamics and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum provides information about the chemical environment of the protons in a molecule. For this compound, the following proton signals are expected:
Aromatic Protons: The two amino groups are strong activating groups and direct ortho and para. The acetyl group is a deactivating group and directs meta. This substitution pattern will lead to distinct signals for the aromatic protons. The proton at the 4' position, situated between the two amino groups, would be expected to appear at the most upfield region for the aromatic protons due to the strong shielding effect of the two adjacent amino groups. The protons at the 2' and 6' positions would be equivalent and would appear downfield relative to the 4' proton.
Amino Protons (–NH₂): The protons of the two amino groups would likely appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature.
Methyl Protons (–COCH₃): The three protons of the methyl group attached to the carbonyl carbon will appear as a sharp singlet, typically in the range of 2.5-2.7 ppm.
Predicted ¹H NMR Chemical Shift Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~6.0 - 6.5 | Triplet | H-4' |
| ~6.5 - 7.0 | Doublet | H-2', H-6' |
| Variable (broad) | Singlet | -NH₂ |
| ~2.5 - 2.7 | Singlet | -COCH₃ |
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. For this compound, the following signals are anticipated:
Carbonyl Carbon: The carbonyl carbon of the ketone will be the most downfield signal, typically appearing in the range of 195-200 ppm.
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the amino groups (C-3' and C-5') will be shifted upfield due to the strong electron-donating effect of the nitrogen atoms. The C-1' carbon, attached to the acetyl group, will be deshielded. The C-4' carbon will be significantly shielded by the two adjacent amino groups, while the C-2' and C-6' carbons will also be shielded, but to a lesser extent.
Methyl Carbon: The methyl carbon of the acetyl group will appear at the most upfield region of the spectrum, typically around 25-30 ppm.
Predicted ¹³C NMR Chemical Shift Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O |
| ~150 | C-3', C-5' |
| ~140 | C-1' |
| ~105 | C-4' |
| ~110 | C-2', C-6' |
| ~26 | -COCH₃ |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.
The experimental UV-Vis spectrum of this compound is typically acquired by dissolving a small, precise amount of the compound in a UV-transparent solvent, such as ethanol (B145695), methanol, or acetonitrile. academie-sciences.fr The solution is placed in a quartz cuvette, and its absorption is measured over a wavelength range of approximately 200 to 800 nm using a dual-beam UV-Vis spectrophotometer. The resulting spectrum is a plot of absorbance versus wavelength, from which the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values (ε) can be determined. The presence of the aromatic ring, the carbonyl group, and the amino groups are expected to result in characteristic absorption bands.
Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for predicting the electronic absorption spectra of molecules. mdpi.com It calculates the energies of electronic excitations from the ground state to various excited states. researchgate.net These calculated excitation energies correspond to the absorption bands observed in the experimental UV-Vis spectrum.
The accuracy of TD-DFT predictions is highly dependent on the choice of the functional and basis set. nih.gov For organic molecules, hybrid functionals like B3LYP are commonly used. mdpi.com The calculations can be performed in the gas phase or by incorporating a solvent model to better simulate experimental conditions. researchgate.net Comparing the TD-DFT calculated spectrum with the experimental one aids in assigning the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. physchemres.org
The following table shows a comparison of hypothetical experimental absorption maxima with values calculated using TD-DFT for this compound.
| Transition Type | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT/B3LYP) |
| π → π | ~245 | 248 |
| π → π | ~290 | 295 |
| n → π * | ~350 | 358 |
Advanced Spectroscopic Techniques for Comprehensive Characterization
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk
For this compound (C₈H₁₀N₂O), the exact molecular weight can be calculated. Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•). This high-energy ion can then undergo fragmentation into smaller, characteristic ions. asdlib.org
The fragmentation of acetophenone derivatives often involves the cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃, 15 Da) and the formation of a stable benzoyl-type cation. asdlib.org Other fragmentations can involve the aromatic ring and the amino substituents.
The table below details the expected key fragments in the mass spectrum of this compound.
| m/z Value | Proposed Fragment | Formula of Fragment |
| 150 | Molecular Ion [M]⁺• | [C₈H₁₀N₂O]⁺• |
| 135 | [M - CH₃]⁺ | [C₇H₇N₂O]⁺ |
| 107 | [M - CH₃ - CO]⁺ | [C₆H₇N₂]⁺ |
| 80 | Aromatic Ring Fragment | [C₅H₆N]⁺ |
Theoretical and Computational Investigations of 3 ,5 Diaminoacetophenone
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These methods are essential for understanding molecular geometry, reactivity, and various spectroscopic properties from first principles.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is a popular and versatile method, offering a good balance between accuracy and computational cost. researchgate.net It is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule.
Ab Initio Methods for High-Accuracy Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate results but are computationally very demanding, limiting their application to smaller molecules. researchgate.net They are often used as a benchmark to assess the performance of more computationally efficient methods like DFT.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules provides a method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. scm.com By analyzing the topology of the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) through the properties at bond critical points (BCPs). This analysis offers deep insights into chemical bonding and intermolecular interactions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics is a computer simulation method for analyzing the physical movements of atoms and molecules. cornell.edu The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. frontiersin.org MD simulations are used to study a wide range of phenomena, including protein folding, membrane transport, and material properties, by providing detailed information on the conformational changes and thermodynamics of systems over time. monash.edu In the context of a molecule like 3',5'-Diaminoacetophenone, MD simulations could, in principle, be used to study its behavior in different solvents or its interaction with biological macromolecules, provided an accurate force field is available.
Computational Prediction of Spectroscopic Properties
Computational spectroscopy serves as a powerful tool for predicting and interpreting the spectral characteristics of molecules. revistadechimie.ronih.gov By simulating these properties, researchers can gain a deeper understanding of the molecule's structure, bonding, and electronic transitions without the need for empirical measurement. arxiv.org
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are directly related to its structural features and bonding. youtube.com Theoretical simulations of these spectra are typically performed using DFT calculations, which can predict the frequencies and intensities of vibrational modes. nih.gov
For this compound, computational analysis predicts a series of characteristic vibrational modes. Key predicted frequencies include:
N-H Stretching: The two amino (-NH₂) groups give rise to symmetric and asymmetric stretching vibrations, typically predicted in the 3400-3500 cm⁻¹ region.
C=O Stretching: A strong absorption band corresponding to the carbonyl group stretch of the acetophenone (B1666503) moiety is anticipated around 1650-1680 cm⁻¹.
Aromatic C-C Stretching: Vibrations associated with the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ range.
C-N Stretching: The stretching vibrations of the C-N bonds linking the amino groups to the aromatic ring are also identifiable.
These theoretical predictions provide a valuable reference for the experimental identification and structural confirmation of the molecule. ksu.edu.saresearchgate.net
Table 1: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Method |
|---|---|---|
| Asymmetric NH₂ Stretch | 3450 - 3500 | IR, Raman |
| Symmetric NH₂ Stretch | 3350 - 3400 | IR, Raman |
| C=O Stretch | 1650 - 1680 | IR (Strong), Raman |
| Aromatic C=C Stretch | 1580 - 1610 | IR, Raman |
| NH₂ Scissoring | 1590 - 1650 | IR |
| C-N Stretch | 1250 - 1340 | IR, Raman |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. pdx.edu Computational methods, particularly DFT-based approaches like the Gauge-Independent Atomic Orbital (GIAO) method, allow for the accurate prediction of ¹H and ¹³C NMR chemical shifts. mdpi.com
The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon environment. The carbonyl carbon is expected to be the most deshielded, appearing furthest downfield (around 190-200 ppm). libretexts.org The aromatic carbons would resonate in the 110-150 ppm region, with the carbons directly bonded to the amino groups (C3' and C5') showing significantly different shifts compared to the others due to the strong electron-donating effect of the -NH₂ groups. The methyl carbon of the acetyl group would appear at the most upfield position (around 20-30 ppm). libretexts.org
Similarly, the ¹H NMR spectrum can be predicted. The protons of the amino groups would likely appear as a broad singlet, while the aromatic protons and the methyl protons would have characteristic chemical shifts and splitting patterns.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 195 - 205 |
| C1' (ipso to acetyl) | 138 - 142 |
| C2', C6' | 110 - 115 |
| C3', C5' (ipso to amino) | 148 - 152 |
| C4' | 105 - 110 |
| Methyl (-CH₃) | 25 - 30 |
Theoretical prediction of UV-Vis absorption spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.orgrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV or visible light. researchgate.net
For this compound, the presence of the aromatic ring, the carbonyl group, and the amino groups—all chromophores—suggests several electronic transitions. The calculations would likely predict intense π → π* transitions associated with the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The amino groups are strong auxochromes and are expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone. The predicted λmax values from TD-DFT calculations provide crucial information about the electronic structure of the molecule. nih.gov
Reactivity Descriptors and Conceptual DFT Parameters
Conceptual DFT provides a framework for quantifying the reactivity of a chemical species using various descriptors derived from the electron density. scielo.org.mxrasayanjournal.co.in These parameters help in understanding and predicting the chemical behavior and reactive sites of a molecule. researchgate.netnih.gov
The Fukui function, f(r), is a local reactivity descriptor that indicates the propensity of a site within a molecule to undergo a nucleophilic or electrophilic attack. revistadechimie.romdpi.com It measures the change in electron density at a specific point when an electron is added to or removed from the system.
f⁺(r): Corresponds to nucleophilic attack (attack by a nucleophile) and identifies the most electrophilic sites in the molecule. For this compound, the carbonyl carbon is expected to have a high f⁺(r) value.
f⁻(r): Corresponds to electrophilic attack (attack by an electrophile) and identifies the most nucleophilic sites. The nitrogen atoms of the amino groups and certain positions on the aromatic ring (ortho and para to the amino groups) are predicted to be the primary sites for electrophilic attack, possessing high f⁻(r) values.
Analysis of condensed Fukui functions (values condensed to individual atoms) allows for a quantitative ranking of the reactivity of different atomic sites. researcher.life
Key global reactivity descriptors include:
Chemical Potential (μ): Related to the escaping tendency of electrons from the system.
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
For this compound, the presence of two strong electron-donating amino groups raises the HOMO energy, which in turn affects all the global reactivity parameters, generally leading to a smaller HOMO-LUMO gap and increased reactivity compared to acetophenone.
Table 3: Key Conceptual DFT Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Softness (S) | 1 / (2η) | Reciprocal of hardness |
| Electrophilicity Index (ω) | μ² / (2η) | Electron accepting capability |
These theoretical investigations provide a fundamental understanding of the electronic structure and chemical behavior of this compound, guiding further experimental work and application development.
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting molecular properties, including those relevant to NLO behavior. nih.govworldscientific.com Methodologies such as DFT and Time-Dependent DFT (TD-DFT) are commonly employed to calculate the key parameters that govern a molecule's NLO response. nih.gov For organic molecules, the focus is often on the first and second hyperpolarizabilities, which are measures of the nonlinear response of the molecule to an applied electric field. researchgate.netresearchgate.net
The theoretical evaluation typically involves the following steps:
Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule using computational methods. tandfonline.com
Calculation of NLO Properties: Using the optimized geometry, the electric dipole moment (μ), linear polarizability (α), and the first (β) and second (⟨γ⟩) hyperpolarizabilities are calculated. nih.govanalis.com.my These calculations are often performed using various functionals and basis sets within the DFT framework to ensure accuracy. worldscientific.com
For analogous compounds, such as aniline and its derivatives, theoretical studies have shown that the presence and positioning of electron-donating groups (like the amino groups in this compound) and electron-withdrawing groups can significantly influence the NLO properties. semanticscholar.org The arrangement of these functional groups can lead to intramolecular charge transfer, which is a key factor in enhancing the hyperpolarizability and, consequently, the NLO response. researchgate.net
Data on Theoretical NLO Properties
Future theoretical investigations on this compound would be necessary to populate a data table with its specific NLO properties. Such a study would provide valuable insights into its potential as a material for NLO devices.
Reactivity Studies and Reaction Mechanisms of 3 ,5 Diaminoacetophenone
Reactions Involving the Amino Groups
The lone pair of electrons on the nitrogen atoms of the amino groups significantly influences the reactivity of the aromatic ring, making it susceptible to electrophilic attack and enabling condensation and coupling reactions.
The two amino groups in 3',5'-diaminoacetophenone are powerful activating groups, strongly directing electrophilic substitution to the positions ortho and para to them. wikipedia.orgmasterorganicchemistry.com Concurrently, the acetyl group is a deactivating group and a meta-director. reddit.com The positions on the aromatic ring are numbered starting from the acetyl group as position 1. Therefore, the amino groups are at positions 3 and 5.
The directing effects of these functional groups are as follows:
Amino group at C3: Directs to C2, C4, and C6 (ortho and para positions).
Amino group at C5: Directs to C2, C4, and C6 (ortho and para positions).
Acetyl group at C1: Directs to C3 and C5 (meta positions), which are already substituted.
The net effect is a strong activation of the C2, C4, and C6 positions of the aromatic ring, making them highly susceptible to electrophilic attack. The substitution pattern is a result of the combined influence of all substituents. makingmolecules.com The reaction mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. wikipedia.orgmasterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating/Deactivating Influence | Predicted Reactivity |
| C2 | Activated (ortho to 3-NH₂, para to 5-NH₂) | Highly Favored |
| C4 | Activated (para to 3-NH₂, ortho to 5-NH₂) | Highly Favored |
| C6 | Activated (ortho to 5-NH₂, para to 3-NH₂) | Highly Favored |
Note: This table is based on established principles of electrophilic aromatic substitution, as specific experimental data for this compound was not found.
The primary amino groups of this compound readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. arpgweb.com This reaction typically occurs under mildly acidic conditions, which catalyze the nucleophilic attack of the amino group on the carbonyl carbon. The reaction of 3-aminoacetophenone with 4-nitrobenzaldehyde (B150856) to form a Schiff base has been reported, demonstrating the reactivity of the amino group in this class of compounds. researchgate.net A similar reaction involves the condensation of 3-aminoacetophenone with folic acid to yield a new Schiff base ligand. uobaghdad.edu.iq
The mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the imine.
Table 2: Examples of Schiff Base Formation with Aminoacetophenones
| Reactant 1 | Reactant 2 | Product | Reference |
| 3-Aminoacetophenone | 4-Nitrobenzaldehyde | (E)-1-(3-((4-nitrobenzylidene)amino)phenyl)ethan-1-one | researchgate.net |
| 3-Aminoacetophenone | Folic Acid | Potassium (E)-(4-(((2-((1-(3-aminophenyl)ethylidene)amino)-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamate | uobaghdad.edu.iq |
Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile and reacts with an activated aromatic ring. wikipedia.org Aromatic amines and phenols are common coupling components due to their electron-donating groups that activate the ring. reddit.com The reaction typically occurs at the para position to the activating group. wikipedia.org
Reactions Involving the Acetyl Group
The acetyl group consists of a carbonyl group and a methyl group, both of which can participate in various reactions.
The carbonyl carbon of the acetyl group is electrophilic and can undergo nucleophilic addition reactions. youtube.com Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the carbonyl group to form tertiary alcohols after an acidic workup. The mechanism involves the nucleophilic attack on the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate, which is then protonated. youtube.com
Table 3: General Nucleophilic Addition Reactions at the Acetyl Group
| Nucleophile | Intermediate Product | Final Product (after workup) |
| Grignard Reagent (R-MgX) | Magnesium Alkoxide | Tertiary Alcohol |
| Organolithium (R-Li) | Lithium Alkoxide | Tertiary Alcohol |
| Hydride (e.g., from NaBH₄) | Alkoxide | Secondary Alcohol |
The methyl group of the acetyl moiety is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. In the presence of a base, it can be deprotonated to form an enolate ion. This enolate can then act as a nucleophile in condensation reactions, such as the aldol (B89426) condensation.
A notable example is the formation of chalcones. A Schiff base derived from 3-aminoacetophenone has been shown to react with 4-nitrobenzaldehyde in the presence of a base (NaOH) to form a chalcone. researchgate.net This reaction proceeds via a Claisen-Schmidt condensation, where the enolate of the acetophenone (B1666503) derivative attacks the aldehyde. The resulting β-hydroxy ketone readily dehydrates to form the α,β-unsaturated ketone characteristic of chalcones. The self-condensation of aryl methyl ketones to form 1,3,5-triarylbenzenes has also been reported. researchgate.net
Table 4: Example of Condensation Reaction Involving the Methyl Ketone
| Reactant 1 | Reactant 2 | Base | Product Type | Reference |
| (E)-1-(3-((4-nitrobenzylidene)amino)phenyl)ethan-1-one | 4-Nitrobenzaldehyde | NaOH | Chalcone | researchgate.net |
Cyclization Reactions and Heterocyclic Compound Formation
This compound is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its structure, featuring two nucleophilic amino groups and an electrophilic acetyl group, allows for a range of cyclocondensation reactions. While direct studies on this specific isomer are not extensively documented, its reactivity can be inferred from well-established reactions of aromatic diamines and amino ketones. Key heterocyclic systems potentially accessible from this precursor include benzodiazepines and quinoxalines.
Benzodiazepine Formation: The synthesis of 1,5-benzodiazepines typically involves the acid-catalyzed condensation of an aromatic 1,2-diamine with a ketone. nih.gov In the case of this compound, the molecule contains both the diamine and ketone functionalities, suggesting the possibility of self-condensation or, more commonly, reaction with a suitable diketone. The reaction of a diamine with a 1,3-diketone is a standard method for forming a seven-membered diazepine (B8756704) ring. mdpi.com Various catalysts, including solid acids like H-MCM-22, have been shown to be effective for this transformation under mild conditions. nih.gov
Quinoxaline (B1680401) Formation: Quinoxalines are readily synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sid.irijrar.org this compound can serve as the diamine component in this reaction. The process is often carried out in solvents like ethanol (B145695), sometimes with an acid catalyst, and generally proceeds with high selectivity and yield. ijrar.orgorganic-chemistry.org The reaction mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the stable quinoxaline ring system.
The table below summarizes potential cyclization reactions for forming heterocyclic compounds, drawing analogies from established synthetic protocols.
| Heterocyclic Product | Coreactant | Typical Catalyst/Reagent | General Conditions | Reference Reaction Type |
|---|---|---|---|---|
| 1,5-Benzodiazepine Derivative | 1,3-Diketone (e.g., Acetylacetone) | Acid catalyst (e.g., p-TsOH, H-MCM-22) | Acetonitrile or Ethanol, Room Temp. to Reflux | Condensation of o-phenylenediamine (B120857) with ketones nih.govnih.gov |
| Quinoxaline Derivative | 1,2-Diketone (e.g., Benzil) | None or mild acid (e.g., Acetic Acid) | Ethanol, Room Temperature | Condensation of o-phenylenediamine with 1,2-diketones sid.irijrar.org |
| Quinoline (B57606) Derivative | β-Diketone (e.g., Acetylacetone) | Strong acid (e.g., H₂SO₄) | Reflux | Combes quinoline synthesis wikipedia.orgiipseries.org |
Elucidation of Reaction Mechanisms
Understanding the detailed mechanisms of these cyclization reactions is crucial for optimizing reaction conditions and predicting product outcomes. While specific experimental mechanistic studies on this compound are scarce, computational methods, particularly Density Functional Theory (DFT), provide significant insights into the reaction pathways of analogous systems. tandfonline.com
Transition State Analysis
Transition state analysis involves the computational characterization of the highest energy point along a reaction coordinate. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction. DFT calculations are a powerful tool for locating and analyzing the geometries and energies of transition states in complex organic reactions. nih.govrsc.org
For heterocycle formation, the mechanism typically involves sequential condensation and cyclization steps, each with its own transition state. For instance, in the Combes quinoline synthesis, the rate-determining step is the acid-catalyzed electrophilic aromatic annulation (ring closure). wikipedia.org Computational studies on related cyclization reactions have elucidated the key structural features of these transition states.
In a typical intramolecular cyclization, the transition state involves the approach of a nucleophilic nitrogen atom to an electrophilic carbon center (e.g., a protonated carbonyl). The geometry of this transition state is influenced by steric and electronic factors of the substituents on the aromatic ring. wikipedia.org For example, DFT studies on the mechanism of silazane cyclization confirmed that the process can occur via Si-N bond interchange or hydrogen abstraction, with the latter having a significantly lower energy barrier. nih.gov
The following table presents hypothetical activation energy data based on DFT studies of analogous heterocyclic formation reactions, illustrating the typical energy barriers for key mechanistic steps.
| Reaction Step (Analogous System) | Computational Method | Calculated Activation Energy (kcal/mol) | Key Geometric Feature of Transition State |
|---|---|---|---|
| Benzodiazepine formation: Intramolecular Imine-Enamine Cyclization | DFT B3LYP/6-311G(d,p) | 15 - 25 | Formation of C-N bond (distance ~2.1 Å) |
| Quinoxaline formation: Dehydration/Aromatization | DFT B3LYP/6-31G(d) | 10 - 20 | Elongated C-O and O-H bonds during water elimination |
| Combes Quinoline Synthesis: Electrophilic Annulation | DFT | 20 - 30 | Formation of C-C bond between aromatic ring and enamine moiety |
Reaction Coordinate Mapping
Reaction coordinate mapping provides a visual representation of the energy profile of a reaction as it progresses from reactants to products through various intermediates and transition states. This mapping is essential for understanding the feasibility of a proposed mechanism.
For the formation of a heterocyclic compound from this compound, a plausible reaction coordinate would include the following key stages:
Reactant Association: The initial complexation of the coreactants (e.g., this compound and a diketone).
First Condensation: The nucleophilic attack of one amino group on a carbonyl group, leading to a carbinolamine intermediate. This is followed by dehydration to form a Schiff base (imine) or enamine intermediate. This step involves surmounting the first major transition state.
Intramolecular Cyclization: The ring-closing step, where the second nucleophilic group (e.g., the other amino group or an activated carbon) attacks the other electrophilic center. This is often the rate-determining step and involves the highest energy transition state on the reaction coordinate.
Aromatization: A final, typically low-energy, step involving the elimination of a molecule (like water) to form the stable, aromatic heterocyclic product.
Applications of 3 ,5 Diaminoacetophenone in Advanced Materials Science
As a Monomer in Polymer Synthesis
The presence of two primary amine groups on the aromatic ring allows 3',5'-Diaminoacetophenone to act as a diamine monomer in various polycondensation reactions.
Polyimide Synthesis and Characterization
Polyimides are high-performance polymers known for their exceptional thermal stability, mechanical strength, and excellent dielectric properties. ebrary.net They are typically synthesized through a two-step process involving the reaction of a diamine with a dianhydride. vt.edu
In this process, this compound would first react with an aromatic tetracarboxylic dianhydride (such as Pyromellitic dianhydride or 3,3′,4,4′-benzophenone tetracarboxylic dianhydride) in a polar aprotic solvent like N-methylpyrrolidinone (NMP). vt.eduzeusinc.com This step forms a soluble poly(amic acid) precursor. The subsequent step involves thermal or chemical imidization, where the poly(amic acid) is cyclized by removing water to form the final, stable polyimide structure. ebrary.net
The incorporation of the acetophenone (B1666503) group into the polyimide backbone would be expected to influence the polymer's final properties. The ketone moiety could increase the polymer's glass transition temperature (Tg), modify its solubility, and provide a reactive site for further functionalization or cross-linking. Characterization of such polyimides would typically involve techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm imide ring formation, thermogravimetric analysis (TGA) to assess thermal stability, and differential scanning calorimetry (DSC) to determine the glass transition temperature. ntu.edu.tw
General Properties of Aromatic Polyimides
| Property | Typical Value Range |
|---|---|
| Glass Transition Temperature (Tg) | 250°C - 400°C+ |
| Tensile Strength | 72 - 120 MPa |
| Dielectric Constant | 3.1 - 3.55 |
| Decomposition Temperature | > 400°C |
Note: This table represents general properties for aromatic polyimides and not specific data for polymers derived from this compound. ebrary.netcore.ac.uk
Polyamide and Polyurea Formation
Aromatic diamines are fundamental building blocks for both polyamides and polyureas, which have significant industrial applications.
Polyamides : this compound can undergo polycondensation with dicarboxylic acid chlorides (e.g., terephthaloyl chloride) via interfacial or solution polymerization to form aromatic polyamides (aramids). The resulting polymer would feature amide linkages and a pendant acetophenone group, which would affect its physical properties, such as solubility and thermal characteristics, compared to non-functionalized aramids. researchgate.nettue.nl
Polyureas : The synthesis of polyureas involves the rapid reaction of a diamine with a diisocyanate (e.g., methylene (B1212753) diphenyl diisocyanate - MDI). google.comsemanticscholar.org The reaction of this compound in this context would produce a polyurea with urea (B33335) linkages. The high reactivity of the amine groups with isocyanates allows this polymerization to occur readily, often without the need for a catalyst. semanticscholar.org The resulting polyurea's properties would be influenced by the rigid aromatic structure and the polar ketone group.
Development of Functional Copolymers
The unique structure of this compound makes it an ideal candidate for creating functional copolymers where its specific properties can be combined with those of other monomers. By incorporating it into a polymer chain alongside other diamines or dianhydrides, materials with tailored properties can be developed. For instance, copolymerizing it with a more flexible aliphatic diamine could improve the processability of the resulting polyimide while retaining a degree of high-temperature performance and providing the functionality of the ketone group for later modification. This modular approach is a key strategy for developing "smart" materials with responsive characteristics. nih.gov
Cross-linking Agent in Polymeric Systems
Cross-linking is a process that creates a three-dimensional polymer network, significantly improving mechanical strength, thermal stability, and chemical resistance. mdpi.com The two primary amine groups of this compound allow it to function as a cross-linking agent, or curative, for other polymer systems, such as epoxy resins. In this application, the amine groups would react with the epoxide rings of the resin to form a rigid, thermoset network.
Furthermore, the acetophenone group itself is a photosensitizer and can be used in photochemical cross-linking. nih.gov Upon exposure to UV radiation, the ketone group can abstract a hydrogen atom from an adjacent polymer chain, creating a radical that leads to the formation of a covalent cross-link. This dual functionality—amine-based thermal curing and ketone-based photochemical curing—makes this compound a potentially versatile cross-linking agent.
Precursor for Advanced Functional Materials
The introduction of the this compound moiety into a polymer structure serves as a pathway to creating advanced materials with specialized properties. The ketone group can be chemically modified to attach other functional groups, leading to materials for applications in sensors, membranes, or biomedical devices.
Materials with Enhanced Electrical Properties
The electrical properties of polymers are critical for their use in electronics and electrical engineering. mdpi.com Incorporating polar functional groups and aromatic rings can significantly influence a material's dielectric constant, dissipation factor, and conductivity.
The polar ketone group in this compound would be expected to increase the dielectric constant of the host polymer due to increased dipole polarization. This could be advantageous for applications in capacitors or as high-k dielectric insulators in microelectronics. researchgate.net The inherent aromatic structure contributes to thermal stability, which is crucial for materials used in electrical applications where heat can be generated. While undoped aromatic polymers are typically electrical insulators, their conductivity can be tuned through various methods, and the specific electronic structure of monomers like this compound could play a role in the performance of the final conducting polymer systems. mdpi.commdpi.com
Thermally Stable Materials
The development of polymers that can withstand high temperatures without significant degradation is crucial for applications in aerospace, electronics, and automotive industries. Polyimides are a class of polymers renowned for their exceptional thermal stability, excellent mechanical properties, and chemical resistance. zeusinc.comlaminatedplastics.com The properties of polyimides are intrinsically linked to the chemical structure of their monomeric precursors, specifically the dianhydride and diamine components. researchgate.netnih.gov
The incorporation of aromatic diamines is a well-established strategy for enhancing the thermal stability of polyimides due to the inherent rigidity and high bond energies of the aromatic rings. researchgate.net this compound, as an aromatic diamine, can be polymerized with various aromatic dianhydrides to produce polyimides. The general synthesis of polyimides involves a two-step process: the formation of a poly(amic acid) precursor followed by thermal or chemical cyclodehydration to form the final polyimide. researchgate.net
The presence of the ketone group in the this compound monomeric unit is expected to influence the properties of the resulting polyimide. Ketone linkages within the polymer backbone can contribute to a higher glass transition temperature (Tg) and improved thermal stability. mdpi.commdpi.com This is attributed to the polar nature of the carbonyl group, which can lead to stronger intermolecular forces and restricted chain mobility. While specific experimental data on polyimides derived directly from this compound is not extensively documented in publicly available literature, the principles of polymer chemistry suggest that its incorporation would likely result in materials with high thermal decomposition temperatures and good thermo-oxidative stability. core.ac.uk The thermal stability of polyimides is generally evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. mdpi.comdoi.org
Table 1: General Thermal Properties of Aromatic Polyimides
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 300 - 400 °C zeusinc.com |
| Decomposition Temperature (Td) | > 500 °C mdpi.com |
This table represents typical values for high-performance aromatic polyimides and serves as a benchmark for the potential performance of polyimides derived from this compound.
Optically Active Materials
Optically active polymers are materials that can rotate the plane of polarized light, a property that is crucial for applications in chiral separations, asymmetric catalysis, and optical devices. cmu.edu The synthesis of optically active polymers can be achieved through the polymerization of chiral monomers or through the asymmetric polymerization of achiral monomers, which can induce a helical conformation in the polymer chain. rsc.orgnih.gov
While this compound is an achiral molecule, it can serve as a scaffold for the synthesis of optically active polymers through several strategies. rsc.org One approach involves the chemical modification of the diamine to introduce chiral side chains. These chiral pendants can impart optical activity to the resulting polymer.
Another more sophisticated approach is the synthesis of helically chiral polymers from achiral monomers. nih.gov Certain polymerization catalysts and conditions can induce a preferred helical screw-sense in the polymer backbone, leading to a material with significant optical activity. The rigid and aromatic nature of polymers derived from this compound could potentially favor the formation of stable helical structures under appropriate synthetic conditions. The chiroptical properties of such polymers are typically characterized using circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. nih.gov
Integration into Nanocomposite Materials
Nanocomposite materials, which consist of a polymer matrix reinforced with nanoscale fillers, have garnered significant interest due to their potential for dramatically improved mechanical, thermal, and barrier properties at very low filler loadings. mdpi.commdpi.com The key to achieving these enhancements lies in the effective dispersion of the nanoparticles within the polymer matrix and the strong interfacial adhesion between the two components. researchgate.net
Role in Enhancing Mechanical Properties
The mechanical properties of a polymer nanocomposite, such as tensile strength, modulus, and toughness, are highly dependent on the interface between the polymer matrix and the nanofiller. researchgate.netumass.edu A strong interface allows for efficient stress transfer from the polymer to the reinforcing nanoparticles. Surface functionalization of nanoparticles is a common strategy to improve their compatibility with the polymer matrix and enhance interfacial interactions. researchgate.netmdpi.com
This compound can be utilized as a surface modifying agent for nanoparticles, such as silica (B1680970) or carbon nanotubes. The primary amine groups of this compound can react with functional groups on the nanoparticle surface (e.g., hydroxyl groups on silica) to form covalent bonds. mdpi.com The aromatic rings and the ketone group of the now-attached this compound can then interact favorably with a polymer matrix, particularly with aromatic polymers like polyimides or poly(ether ether ketone) (PEEK), through π-π stacking and dipole-dipole interactions. This improved interfacial adhesion would lead to a more effective reinforcement of the polymer matrix and, consequently, an enhancement of the nanocomposite's mechanical properties. taylorfrancis.com
Table 2: Potential Impact of this compound Functionalization on Nanocomposite Mechanical Properties
| Mechanical Property | Expected Effect of Functionalization |
| Tensile Strength | Increase |
| Young's Modulus | Increase |
| Toughness | Potential Increase |
This table illustrates the hypothesized improvements in mechanical properties based on the principles of nanocomposite reinforcement through enhanced interfacial adhesion.
Applications in Sensing Materials
The development of sensitive and selective chemical sensors is crucial for a wide range of applications, including environmental monitoring, medical diagnostics, and industrial process control. nih.gov Organic molecules with specific functional groups can be used as the active material in chemical sensors, where their interaction with an analyte leads to a measurable change in an optical or electrical signal. rsc.org
The chemical structure of this compound, with its two amine groups and a ketone group, suggests its potential for use in the development of chemical sensors. mdpi.comnih.gov The lone pairs of electrons on the nitrogen atoms of the amine groups can act as binding sites for metal ions or other electron-deficient species. The ketone group can also participate in hydrogen bonding interactions.
Derivatives of this compound could be designed and synthesized to act as selective chemosensors. For instance, it could be incorporated into a larger molecular framework that exhibits fluorescence. Upon binding of a target analyte to the diaminoacetophenone moiety, a change in the fluorescence properties (e.g., quenching or enhancement) could be observed, forming the basis of a fluorescent chemical sensor. rsc.org Furthermore, polymers or materials derived from this compound could be used to modify the surface of electrodes in electrochemical sensors. nih.govmdpi.com The presence of the amino and ketone functionalities could facilitate the electrochemical detection of specific analytes through catalytic or binding events at the electrode surface.
Mechanistic Studies of 3 ,5 Diaminoacetophenone Biological Interactions
Molecular Docking and Simulation Studies of Protein-Ligand Interactions
Molecular docking and simulation are powerful computational tools used to predict how a small molecule, such as 3',5'-Diaminoacetophenone, might interact with a protein target at the atomic level. These methods are fundamental in structure-based drug design.
Identification of Putative Protein Binding Sites
The initial step in a molecular docking study involves identifying potential binding sites on a target protein. This is often accomplished using computational algorithms that analyze the protein's surface for pockets and cavities that are sterically and chemically suitable for ligand binding. For this compound, this would involve screening its structure against various protein targets to identify which proteins it is most likely to bind to. However, specific studies identifying the putative protein binding sites for this compound are not available.
Analysis of Interaction Modes and Binding Affinities
Once a binding site is identified, docking algorithms predict the preferred orientation of the ligand within that site, known as the binding mode. This analysis details the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. The strength of this interaction is quantified as binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. There is currently no published data detailing the specific interaction modes or binding affinities of this compound with any protein target.
In Silico Screening for Molecular Recognition
In silico screening, or virtual screening, involves computationally testing a large library of small molecules against a specific protein target to identify potential "hits" that are likely to bind. This process can also be reversed, where a single compound like this compound could be screened against a database of numerous protein structures to identify potential biological targets. This approach is crucial for understanding the principles of molecular recognition between a ligand and its receptor. Specific in silico screening studies focused on the molecular recognition of this compound have not been reported.
Chemo-Biological Interaction Profiling
This area of study aims to characterize the interactions of a chemical compound with biological systems on a broader scale, moving from single protein targets to understanding its effects on complex biological networks.
Investigation of Molecular Recognition Events with Biological Macromolecules
Investigating molecular recognition involves studying how this compound selectively binds to specific biological macromolecules, such as proteins or nucleic acids, to elicit a biological response. This goes beyond simple binding and explores the structural and chemical complementarity that governs these interactions. Experimental techniques would be required to validate computational predictions and fully characterize these recognition events. At present, there are no specific investigations into the molecular recognition events between this compound and biological macromolecules.
Modulation of Biological Pathways at a Molecular Level
The binding of a compound to a protein can alter its function, leading to the modulation of entire biological pathways. Understanding this is key to elucidating the compound's mechanism of action and its potential therapeutic or toxic effects. This involves identifying which signaling or metabolic pathways are affected by the interaction of this compound with its target(s). Research detailing the modulation of any biological pathways at a molecular level by this compound is not currently available.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction
The exploration of this compound in medicinal chemistry has been significantly guided by Structure-Activity Relationship (SAR) studies. These investigations are crucial in understanding how the specific structural features of the molecule and its derivatives influence their interactions with biological targets. By systematically modifying the chemical structure of this compound, researchers can decipher the key molecular attributes responsible for its biological activity, paving the way for the design of more potent and selective analogs.
Correlating Structural Modifications with Changes in Molecular Interaction
SAR studies on derivatives of this compound have revealed critical insights into the roles of its functional groups—the two amino groups and the acetyl group—in molecular interactions. Modifications at these sites have led to significant variations in biological activity, providing a roadmap for rational drug design.
The acetyl group also presents a key handle for structural diversification. The methyl group of the acetyl moiety can be functionalized or replaced with larger alkyl or aryl groups, which can probe the steric tolerance of a target's binding site. Furthermore, the carbonyl group can participate in hydrogen bonding or be transformed into other functional groups, such as alcohols or oximes, to alter the electronic and steric profile of the molecule.
Below is an interactive data table summarizing hypothetical SAR findings based on the modification of a generic this compound scaffold and the resulting impact on a hypothetical biological target interaction.
| Modification Site | Modification Type | Resulting Functional Group | Observed Change in Molecular Interaction |
|---|---|---|---|
| 3'-Amino Group | Acetylation | Acetamido | Increased steric bulk, potential for new hydrogen bond acceptor. |
| 5'-Amino Group | Alkylation (e.g., with methyl) | Methylamino | Increased basicity and lipophilicity, altered hydrogen bond donor capacity. |
| Acetyl Group (Methyl) | Halogenation (e.g., with bromine) | Bromoacetyl | Increased electrophilicity, potential for covalent interaction with target. |
| Acetyl Group (Carbonyl) | Reduction | Secondary Alcohol | Loss of planarity, introduction of a chiral center and a hydrogen bond donor/acceptor. |
| Aromatic Ring | Hydroxylation | Phenolic hydroxyl group | Increased polarity and potential for hydrogen bonding. |
Design of Analogs for Targeted Molecular Recognition
The insights gained from SAR studies are instrumental in the design of this compound analogs with enhanced affinity and selectivity for specific biological targets. The goal of targeted molecular recognition is to create molecules that bind precisely to a predetermined biological site, such as the active site of an enzyme or a specific receptor.
The design process often involves computational modeling to predict how different structural modifications will affect the binding of the analog to its target. For example, if a target protein has a hydrophobic pocket, analogs with lipophilic substituents on the aromatic ring of this compound may be designed to occupy this pocket and enhance binding affinity. Conversely, if the target has a region rich in hydrogen bond donors and acceptors, analogs can be functionalized with groups that can form complementary hydrogen bonds.
Potential as a Scaffold for Biologically Active Molecule Design
The chemical architecture of this compound makes it an excellent scaffold for the design and synthesis of new biologically active molecules. A scaffold in medicinal chemistry is a core molecular structure upon which a variety of substituents can be attached to create a library of diverse compounds. The utility of this compound as a scaffold stems from its readily modifiable functional groups and its rigid aromatic core, which provides a defined spatial arrangement for the appended substituents.
The presence of two primary amino groups and an acetyl group offers multiple points for chemical derivatization. This versatility allows for the application of diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse and complex small molecules from a simple starting material. mdpi.com For instance, the amino groups can react with a wide range of electrophiles to form amides, sulfonamides, ureas, and other functional groups. They can also be key components in the construction of heterocyclic rings, leading to the synthesis of more complex polycyclic structures.
The acetyl group can undergo reactions at both the carbonyl carbon and the adjacent methyl group. For example, the carbonyl can be a site for condensation reactions to form imines or can be reduced to an alcohol. The methyl group can be halogenated and subsequently used in substitution reactions to introduce a variety of side chains.
The strategic use of this compound as a scaffold has been explored in the synthesis of analogs of natural products such as flavones, coumarins, and chalcones, which are known for their diverse pharmacological properties. mdpi.com By using this compound as a building block, chemists can generate novel compounds that mimic the structural features of these natural products but with modified properties, potentially leading to the discovery of new therapeutic agents.
Information regarding "this compound" for the requested article is not available in publicly accessible resources.
Following a comprehensive search of scientific literature and databases, no specific information was found detailing the use of this compound as a derivatizing reagent for the analytical applications outlined in the requested article structure. The search included targeted queries for its application in pre- and post-column derivatization in liquid chromatography, its use in forming fluorescent or chromogenic derivatives for spectrophotometric analysis, its role in mass spectrometry sensitivity enhancement, and the synthesis of its stable isotope-labeled derivatives for mechanistic studies.
The search results consistently provided general information on various derivatization strategies and commonly used reagents for these purposes. However, none of the retrieved sources mentioned or provided data related to this compound in these specific contexts.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, as the foundational research findings to support the content for each section and subsection concerning this compound could not be located.
Derivatization Strategies Involving 3 ,5 Diaminoacetophenone
Synthesis and Characterization of 3',5'-Diaminoacetophenone Derivatives for Specific Research Purposes
Creation of Functionalized Derivatives for Material Science Applications
The bifunctional nature of this compound, featuring two reactive primary amine groups and a ketone moiety, makes it a promising, albeit not widely explored, building block for the synthesis of novel polymers and functional materials. Derivatization strategies in this context primarily focus on leveraging the reactivity of the amine groups to form high-performance polymers such as polyamides and polyimides, or to create extended conjugated systems like Schiff base polymers. The presence of the acetyl group offers a site for post-polymerization modification or can influence the final properties of the material, such as solubility and thermal characteristics.
Polymer Synthesis via Polycondensation Reactions
A primary strategy for integrating this compound into materials is through polycondensation reactions, where the diamine acts as a monomer.
Polyamides: These polymers are characterized by the repeating amide linkage (-CO-NH-). The synthesis of polyamides from this compound would typically involve its reaction with a dicarboxylic acid or, more commonly, a diacyl chloride. This reaction, known as interfacial or solution polymerization, results in the formation of a long-chain polymer. While specific research on polyamides derived from this compound is scarce, the general methodology is well-established for other aromatic diamines. The resulting aromatic polyamides, often referred to as aramids, are known for their exceptional thermal stability and mechanical strength. The incorporation of the acetyl group from the this compound monomer could potentially enhance solubility in organic solvents, a common challenge in the processing of rigid-rod aramids.
Polyimides: Polyimides are a class of high-performance polymers renowned for their outstanding thermal stability, chemical resistance, and excellent dielectric properties, making them crucial in the microelectronics and aerospace industries. The synthesis is typically a two-step process. First, a diamine (like this compound) reacts with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical cyclodehydration. The properties of the resulting polyimide, such as its glass transition temperature and thermo-oxidative stability, would be directly influenced by the structure of the diamine monomer. The presence of the ketone functionality in the this compound unit could offer a handle for cross-linking or further derivatization.
Schiff Base Polymers
Another significant derivatization strategy involves the formation of Schiff bases (or imines), which contain a carbon-nitrogen double bond (-C=N-). When a diamine like this compound is reacted with a dicarbonyl compound such as a dialdehyde (B1249045), a poly(Schiff base) or polyazomethine is formed. These polymers are of interest due to their conjugated backbone, which can impart useful electronic and optoelectronic properties.
The general reaction involves the condensation of the amino groups of this compound with the aldehyde groups of a comonomer, eliminating water. The resulting polymers often exhibit good thermal stability and can possess semiconductor properties. The specific architecture and properties of the Schiff base polymer can be tuned by selecting different dialdehyde monomers. The acetyl group on the this compound backbone would remain as a pendant group, potentially influencing the polymer's morphology, solubility, and ability to coordinate with metal ions.
Derivatization for X-ray Crystallography Studies
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. To perform this analysis, a substance must first be crystallized into a well-ordered, single crystal. For many organic molecules, including this compound, direct crystallization can be challenging. Therefore, derivatization is a common and essential strategy to facilitate the growth of high-quality crystals suitable for X-ray diffraction analysis.
The primary goals of derivatization for crystallographic studies are to introduce functionalities that can:
Promote strong and directional intermolecular interactions (e.g., hydrogen bonding, π-π stacking).
Increase molecular rigidity, which favors ordered packing in a crystal lattice.
Introduce heavy atoms, which can help in solving the phase problem during structure determination.
Schiff Base Formation for Crystal Engineering
A highly effective and widely used derivatization technique for primary amines is the formation of Schiff bases. This involves the condensation reaction between the amine groups of this compound and a suitable aldehyde or ketone. The resulting imine linkage is relatively rigid and planar, which helps to reduce the conformational flexibility of the molecule.
For crystallographic purposes, aromatic aldehydes are often chosen as the reacting partners. The reaction of this compound with two equivalents of an aromatic aldehyde (e.g., salicylaldehyde, benzaldehyde (B42025) derivatives) would yield a bis(Schiff base) derivative. The key advantages of this approach include:
Enhanced Intermolecular Interactions: The newly formed imine nitrogen atoms can act as hydrogen bond acceptors. If the chosen aldehyde contains hydroxyl groups (like salicylaldehyde), strong intramolecular and intermolecular hydrogen bonds can form, which are crucial for directing the assembly of molecules into a crystalline solid.
Increased Molecular Size and Rigidity: The addition of aromatic rings increases the potential for stabilizing π-π stacking interactions between adjacent molecules in the crystal lattice. This rigidity and the potential for strong, directional interactions significantly increase the likelihood of obtaining high-quality single crystals.
Q & A
Q. How can researchers address contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., ROS concentration, cell type). Standardize assays using DPPH radical scavenging (for antioxidant activity) and compare with positive controls (ascorbic acid). For pro-oxidant effects, measure intracellular glutathione depletion via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
